

# An In-depth Technical Guide to SB-633825 (CAS Number: 956613-01-7)

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## Compound of Interest

Compound Name: SB-633825

Cat. No.: B610716

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## Introduction

**SB-633825** is a potent, ATP-competitive multi-kinase inhibitor with significant activity against Tunica interna Endothelial Kinase 2 (TIE2), Lymphocyte-Oriented Kinase (LOK, also known as STK10), and Breast Tumor Kinase (BRK, also known as PTK6). Its ability to target these key signaling proteins makes it a valuable tool for research in angiogenesis, cancer biology, and immunology. This document provides a comprehensive overview of the known properties of **SB-633825**, including its physicochemical characteristics, biological activity, and the signaling pathways it modulates. Detailed representative experimental protocols and visualizations are provided to support further investigation and application of this compound in a research setting.

## Physicochemical Properties

The fundamental physicochemical properties of **SB-633825** are summarized in the table below. This information is crucial for its proper handling, storage, and preparation for in vitro and in vivo studies.

Property	Value	Reference
CAS Number	956613-01-7	
Molecular Formula	C28H25N3O3S	
Molecular Weight	483.6 g/mol	
Purity	≥95%	
Appearance	Solid	
Solubility	Slightly soluble (0.1-1 mg/ml) in acetonitrile	
Storage	Store as a solid at -20°C for ≥4 years.	
Stability in Solution	Store in DMSO at -80°C for up to 2 years or at -20°C for up to 1 year.	

Safety and Handling: **SB-633825** should be considered hazardous until further information is available. Standard laboratory precautions should be taken, including avoiding ingestion, inhalation, and contact with eyes and skin. Wash hands thoroughly after handling. For detailed safety information, consult the Safety Data Sheet (SDS).

## Biological Activity

**SB-633825** is a highly potent inhibitor of TIE2, LOK, and BRK, demonstrating ATP-competitive binding. Its inhibitory activity has been quantified through in vitro kinase assays, with the half-maximal inhibitory concentrations (IC<sub>50</sub>) presented below.

Target Kinase	IC <sub>50</sub> (nM)	Reference
TIE2	3.5	
LOK (STK10)	66	
BRK (PTK6)	150	

At a concentration of 0.1  $\mu\text{M}$ , **SB-633825** inhibits LOK to 44% of its maximal activity and TIE2 to 75% of its maximal activity. This compound has been shown to inhibit cancer cell growth and angiogenesis, highlighting its potential as a research tool in oncology.

## Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of scientific findings. Below are representative methodologies for key experiments used in the characterization of kinase inhibitors like **SB-633825**.

### In Vitro Kinase Inhibition Assay (Representative Protocol)

This protocol describes a general method for determining the inhibitory activity of a compound against a specific kinase using a radiometric assay.

Materials:

- Recombinant human kinases (TIE2, LOK, BRK)
- Kinase-specific substrate
- **SB-633825** (or other test compounds) dissolved in DMSO
- Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl<sub>2</sub>, 0.1 mM EGTA, 1 mM DTT)
- [ $\gamma$ -<sup>32</sup>P]ATP
- 4x LDS sample buffer
- NuPAGE 4–12% Bis-Tris precast polyacrylamide gels
- Coomassie Protein Stain
- Phosphorimager system

Procedure:

- Prepare reaction solutions in a final volume of 21  $\mu\text{L}$  containing approximately 200 ng of the protein kinase and 2  $\mu\text{g}$  of its specific substrate in 1x kinase assay buffer.
- Add the desired concentrations of **SB-633825** or DMSO (as a negative control) to the reaction solutions.
- Pre-incubate the reaction mixtures at 30°C for 10 minutes with shaking.
- Initiate the kinase reaction by adding [ $\gamma$ - $^{32}\text{P}$ ]ATP to a final concentration of 0.1 mM.
- Incubate the reactions at 30°C for 30 minutes with shaking (1050 rpm).
- Terminate the reactions by adding 7  $\mu\text{L}$  of 4x LDS sample buffer.
- Heat the samples at 95°C for 5 minutes.
- Separate the proteins by SDS-PAGE using NuPAGE 4–12% Bis-Tris gels.
- Stain the gel with Coomassie Protein Stain to visualize the protein bands.
- Dry the gel and expose it to a phosphor screen.
- Analyze the incorporation of  $^{32}\text{P}$  into the substrate using a phosphorimager system to determine the extent of kinase inhibition.
- Calculate IC<sub>50</sub> values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

## Protein X-ray Crystallography for Inhibitor Binding Mode (Representative Protocol)

This protocol outlines the general steps involved in determining the three-dimensional structure of a kinase in complex with an inhibitor.

Materials:

- Highly purified recombinant kinase (e.g., LOK)

- **SB-633825**

- Crystallization screening solutions
- Cryoprotectant solution
- X-ray diffraction equipment (synchrotron or in-house source)

Procedure:

- Protein Crystallization:
  - Concentrate the purified kinase to a suitable concentration (typically 5-20 mg/mL).
  - Set up crystallization trials using vapor diffusion methods (hanging drop or sitting drop). This involves mixing the protein solution with a precipitant solution from a crystallization screen.
  - To obtain a co-crystal structure, incubate the protein with a molar excess of **SB-633825** prior to setting up the crystallization trials.
- Crystal Harvesting and Cryo-protection:
  - Carefully harvest suitable crystals from the crystallization drops.
  - Briefly soak the crystals in a cryoprotectant solution (typically containing a high concentration of a cryoprotectant like glycerol or ethylene glycol mixed with the mother liquor) to prevent ice formation during freezing.
  - Flash-cool the crystals in liquid nitrogen.
- X-ray Diffraction Data Collection:
  - Mount the frozen crystal on a goniometer in a stream of cold nitrogen gas.
  - Expose the crystal to a monochromatic X-ray beam and collect diffraction data as a series of images while rotating the crystal.

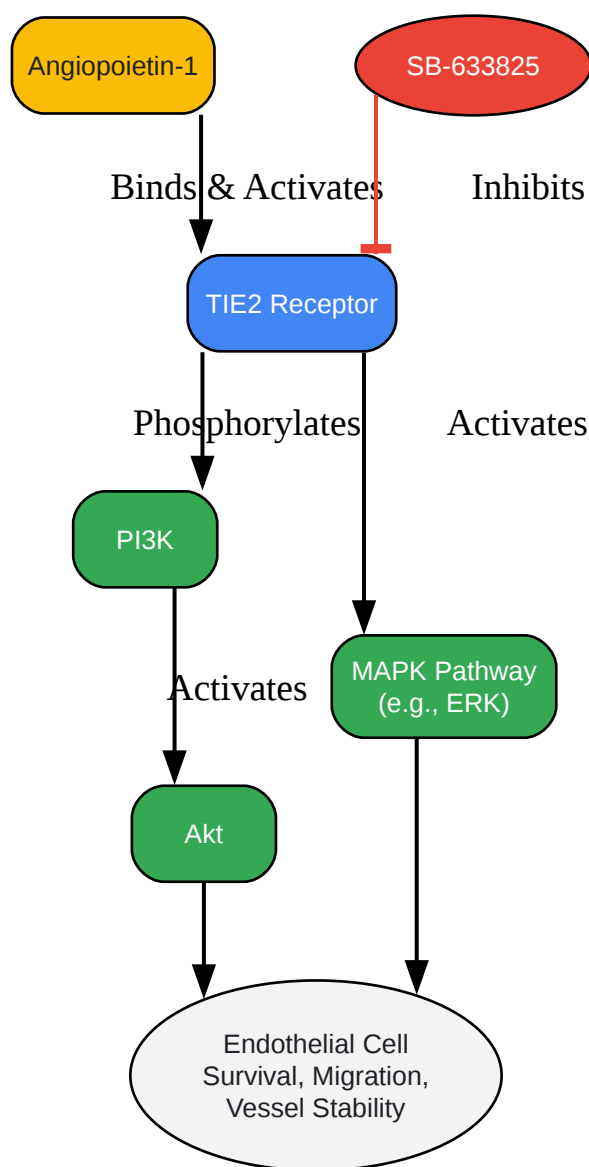
- Data Processing and Structure Determination:
  - Process the diffraction images to determine the unit cell dimensions and integrate the intensities of the diffraction spots.
  - Solve the phase problem using molecular replacement, if a homologous structure is available, or experimental phasing methods.
  - Build an initial model of the protein-inhibitor complex into the resulting electron density map.
- Structure Refinement and Validation:
  - Refine the atomic coordinates of the model against the experimental diffraction data to improve the fit and stereochemistry.
  - Validate the final structure using various quality control metrics to ensure its accuracy.

## Signaling Pathways and Mechanisms of Action

**SB-633825** exerts its biological effects by inhibiting the kinase activity of TIE2, LOK, and BRK, thereby modulating their respective downstream signaling pathways.

### TIE2 Signaling Pathway

TIE2 is a receptor tyrosine kinase predominantly expressed on endothelial cells and plays a critical role in angiogenesis and vascular stability. Its primary ligand is Angiopoietin-1 (Ang1). The binding of Ang1 to TIE2 induces receptor dimerization and autophosphorylation, leading to the activation of downstream signaling cascades that promote endothelial cell survival, migration, and vessel maturation. By inhibiting TIE2, **SB-633825** can disrupt these processes, leading to anti-angiogenic effects.

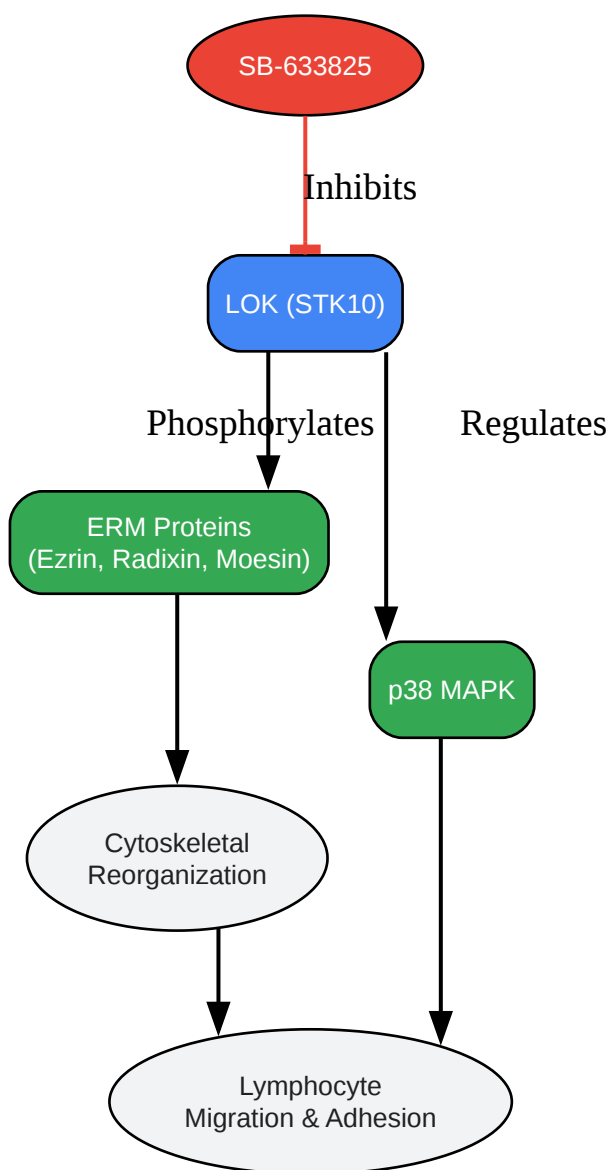


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**Figure 1.** Inhibition of the TIE2 signaling pathway by **SB-633825**.

## LOK (STK10) Signaling Pathway

LOK (Lymphocyte-Oriented Kinase) is a serine/threonine kinase that is highly expressed in lymphocytes and plays a role in regulating lymphocyte migration and adhesion. It is known to phosphorylate and activate the Ezrin-Radixin-Moesin (ERM) family of proteins, which are crucial for linking the actin cytoskeleton to the plasma membrane. LOK has also been implicated in the regulation of the p38 MAPK signaling pathway. By inhibiting LOK, **SB-633825** can interfere with these processes, potentially affecting immune cell trafficking and function.



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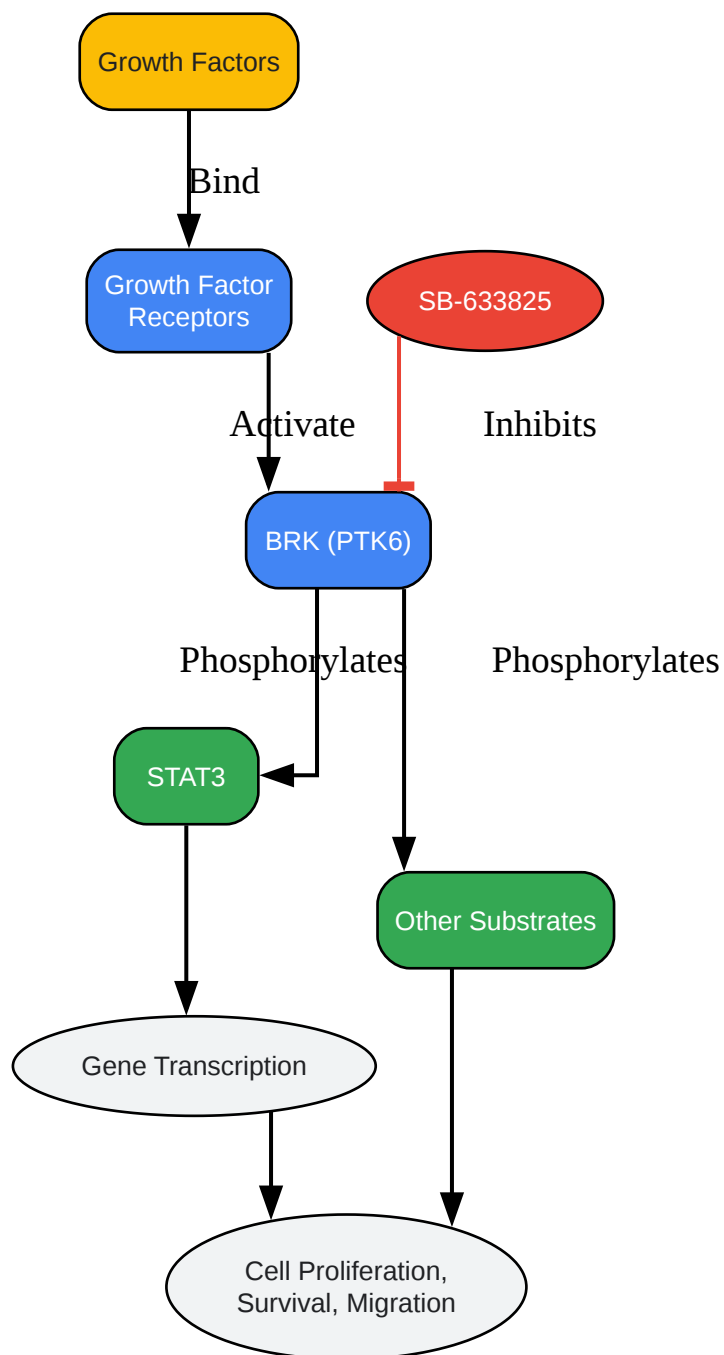
**Figure 2.** Inhibition of the LOK (STK10) signaling pathway by **SB-633825**.

## BRK (PTK6) Signaling Pathway

BRK (Breast Tumor Kinase) is a non-receptor tyrosine kinase that is overexpressed in a high percentage of breast cancers and is associated with poor outcomes. It is involved in signaling pathways that promote cancer cell proliferation, survival, and migration. BRK can be activated by various growth factor receptors and, in turn, can phosphorylate a range of downstream substrates, including STAT3, which is a key transcription factor involved in cell growth and



survival. Inhibition of BRK by **SB-633825** can therefore disrupt these pro-oncogenic signaling events.



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**Figure 3.** Inhibition of the BRK (PTK6) signaling pathway by **SB-633825**.

## Conclusion

**SB-633825** is a valuable chemical probe for studying the roles of TIE2, LOK, and BRK in various physiological and pathological processes. Its potent and relatively clean inhibition profile, coupled with its characterized mechanism of action, makes it a powerful tool for dissecting complex signaling networks. This technical guide provides a foundational understanding of **SB-633825**, which should facilitate its effective use in research and drug discovery efforts targeting angiogenesis, cancer, and immune regulation. Further studies are warranted to fully elucidate the therapeutic potential of inhibiting these kinases, and **SB-633825** will undoubtedly play a crucial role in these future investigations.

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